(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

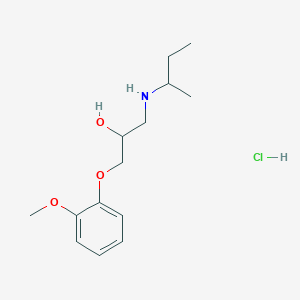

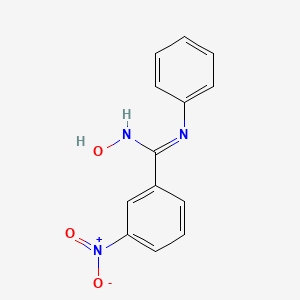

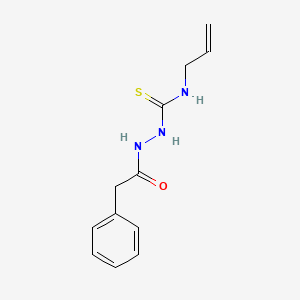

“(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound that has been studied for its potential applications in various fields. It is structurally characterized by the presence of a piperazine moiety . This compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Compounds similar to "(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone" have been synthesized and structurally characterized to understand their potential bioactive properties. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles have been conducted to evaluate antiproliferative activity. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule. This analysis provides insights into the interaction patterns that may influence biological activity (Benaka Prasad et al., 2018).

Antitumor Activity

Research on compounds with a morpholino and piperazine moiety has shown promising results in antitumor activity. A study on the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone revealed distinct inhibition on the proliferation of various cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Zhi-hua Tang & W. Fu, 2018).

Antimicrobial Activities

The development of new antimicrobial agents is another significant application. For instance, novel 1,2,4-Triazole derivatives, including morpholine or methyl piperazine as amine components, have been synthesized and screened for their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied. These compounds exhibit fluorescence quantum yields that are characteristic of pH probes, suggesting applications in bioimaging and sensors (Jiaan Gan et al., 2003).

Solvent-polarity Reconfigurable Fluorescent Logic Gates

Compounds incorporating a piperazine receptor and an aryl group have been designed as fluorescent logic gates. Their luminescent properties can be reconfigured between different logic operations by altering the solvent polarity, highlighting their potential in developing novel optical materials and sensors (Gabriel Gauci & David C. Magri, 2022).

Propiedades

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN3O2/c12-1-2-13-3-5-14(6-4-13)11(16)15-7-9-17-10-8-15/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOGMXWLRWYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)